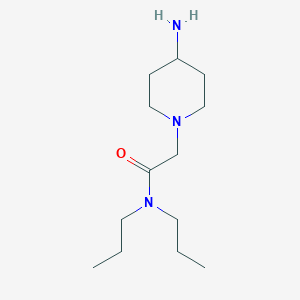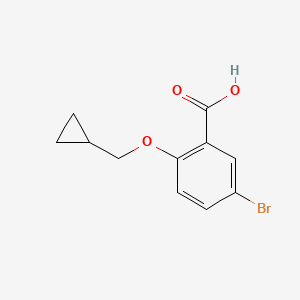
5-Bromo-2-cyclopropylmethoxy-benzoic acid
Descripción general
Descripción
“5-Bromo-2-cyclopropylmethoxy-benzoic acid” is a chemical compound with the molecular formula C11H11BrO3 . It is related to benzoic acid, which is a common key intermediate for synthesizing a novel antidiabetic SGLT2 inhibitor . The compound has a molecular weight of 271.11 .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .Aplicaciones Científicas De Investigación
Industrial Process Scale-Up and Synthesis of SGLT2 Inhibitors
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate in the synthesis of a family of SGLT2 inhibitors, which are promising for diabetes therapy. A practical and scalable synthesis process has been developed, starting from dimethyl terephthalate and leading to significant cost reduction in the manufacturing of these therapeutic agents (Zhang et al., 2022).
Antiviral Activity of Substituted Pyrimidines
Substituted 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, bearing various substituents including cyclopropyl, have shown marked inhibitory activity against retrovirus replication in cell culture. These compounds present a new approach to targeting viral diseases, highlighting the potential of bromo-substituted compounds in antiviral therapy (Hocková et al., 2003).
Halogen Bonding in Molecular Structures
The study of bromobenzoic acids, including derivatives similar to 5-Bromo-2-cyclopropylmethoxy-benzoic acid, has provided insights into the strength and characteristics of Br...Br type II halogen bonds. These interactions are crucial for the stabilization of molecular structures and the design of new materials (Raffo et al., 2016).
Synthesis of RNA and DNA Probes
Palladium-catalyzed direct arylation of halouracils and halouracil nucleosides with arenes and heteroarenes has been promoted by TBAF, facilitating the synthesis of important RNA and DNA fluorescent probes. This method avoids the use of arylboronic acid or stannane precursors, streamlining the production of nucleoside analogues for research and diagnostic purposes (Liang et al., 2014).
Self-Assembled Nanostructures
The study of 5-bromo-2-hexadecyloxy-benzoic acid, a related compound, has revealed the formation of diverse nanoarchitectures through self-assembly, driven by halogen and hydrogen bonding interactions. These findings open up new avenues for the creation of molecular nanostructures with potential applications in nanotechnology and material science (Wu et al., 2017).
Propiedades
IUPAC Name |
5-bromo-2-(cyclopropylmethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c12-8-3-4-10(9(5-8)11(13)14)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWJOKNCPXDFIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-cyclopropylmethoxy-benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethyl-1-[3-(hydroxymethyl)piperidin-1-yl]hexan-1-one](/img/structure/B1462666.png)
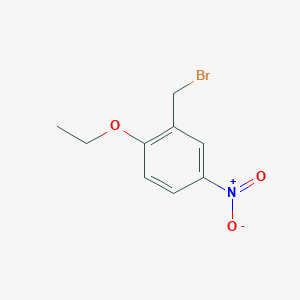
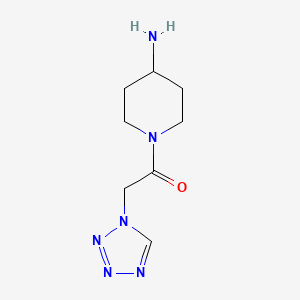
![6-[Methyl(2-methylpropyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1462669.png)
![N-[(4-fluorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B1462670.png)

amine](/img/structure/B1462677.png)

![1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1462679.png)
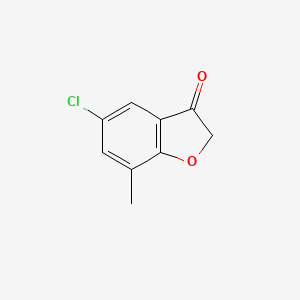
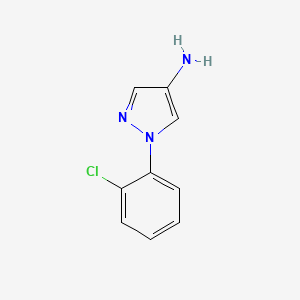
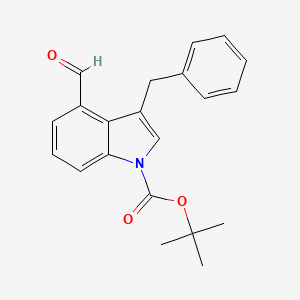
![3-[4-(Pyrazin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1462686.png)
